

The Pharmacodynamics of RAD51-IN-9: A Technical Guide

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Compound of Interest

Compound Name: RAD51-IN-9

Cat. No.: B5535707

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of **RAD51-IN-9**, a small molecule inhibitor of the RAD51 protein. The information is curated for professionals in the fields of cancer research, drug discovery, and molecular biology, with a focus on quantitative data, detailed experimental methodologies, and the visualization of relevant biological pathways and workflows.

Core Pharmacodynamic Profile of RAD51-IN-9

RAD51-IN-9, also identified as Compound 3a, is a targeted inhibitor of the RAD51 protein, a key enzyme in the homologous recombination (HR) pathway for DNA double-strand break repair.^{[1][2][3][4]} Its primary mechanism of action is the direct inhibition of the binding of RAD51 to single-stranded DNA (ssDNA), a critical initiating step for the formation of the RAD51 nucleoprotein filament necessary for DNA strand exchange.^{[1][2][3][4]} By disrupting this process, **RAD51-IN-9** compromises the cell's ability to repair DNA damage, leading to increased genomic instability and cell death, particularly in cancer cells that are often more reliant on specific DNA repair pathways.

A significant cellular effect of **RAD51-IN-9** is its ability to sensitize cancer cells to the cytotoxic effects of DNA-damaging agents, such as Mitomycin C.^[4] This synergistic effect highlights its potential in combination therapies to overcome drug resistance in cancer treatment.

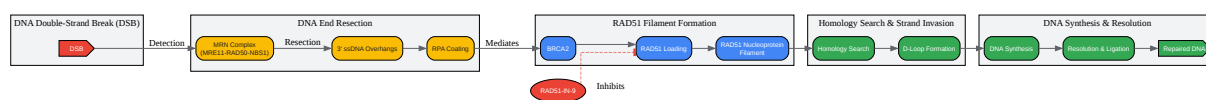
Quantitative Data

The following table summarizes the key quantitative pharmacodynamic parameters for **RAD51-IN-9**.

Parameter	Value	Cell Line/System	Description
IC50	17.85 μ M	In vitro (ssDNA binding assay)	The half-maximal inhibitory concentration for the binding of RAD51 to single-stranded DNA. [1][2][3][4]
LD50	40.21 μ M	HEK293 cells	The median lethal dose, indicating the concentration at which 50% of HEK293 cells are killed. [1][2][4]

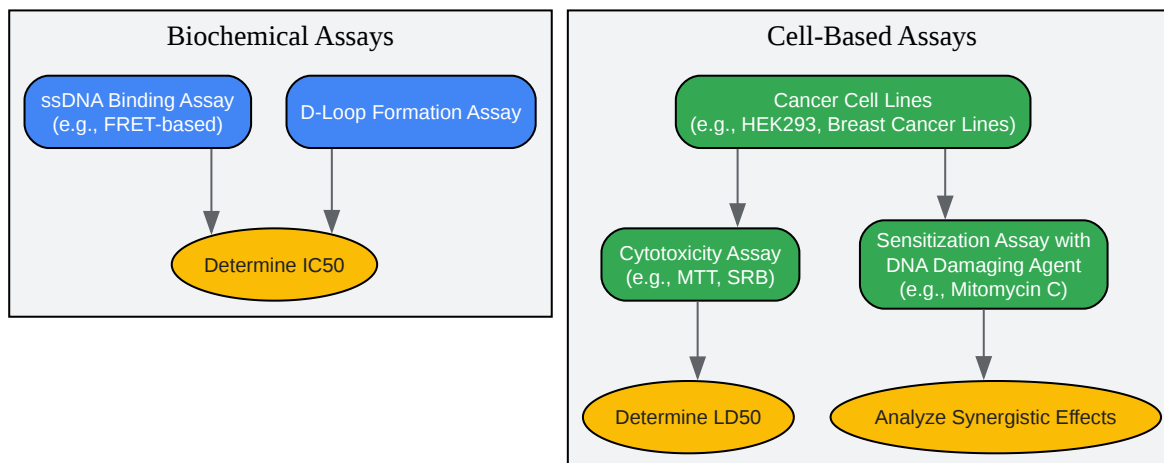
Signaling Pathway and Experimental Workflows

To visually represent the biological context and experimental approaches relevant to the study of **RAD51-IN-9**, the following diagrams are provided.



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Figure 1: The Homologous Recombination Pathway and the Point of Inhibition by **RAD51-IN-9**.



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